methyl [5-(N-methyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
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Overview
Description
METHYL N-{5-[3-(METHYLAMINO)PROPANOYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dibenzoazepine core, a methylamino propanoyl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-{5-[3-(METHYLAMINO)PROPANOYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dibenzoazepine Core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the Methylamino Propanoyl Group: This step involves the reaction of the dibenzoazepine core with a methylamino propanoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL N-{5-[3-(METHYLAMINO)PROPANOYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
METHYL N-{5-[3-(METHYLAMINO)PROPANOYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL N-{5-[3-(METHYLAMINO)PROPANOYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1,3-propanediamine
- 3-(Methylamino)propylamine
- N-Methyl-1,3-diaminopropane
Uniqueness
METHYL N-{5-[3-(METHYLAMINO)PROPANOYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE is unique due to its specific combination of functional groups and its dibenzoazepine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H23N3O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl N-[11-[3-(methylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C20H23N3O3/c1-21-12-11-19(24)23-17-6-4-3-5-14(17)7-8-15-9-10-16(13-18(15)23)22-20(25)26-2/h3-6,9-10,13,21H,7-8,11-12H2,1-2H3,(H,22,25) |
InChI Key |
TZEUGHGLVRMLDW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC |
Origin of Product |
United States |
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